molecular formula C10H14O3 B052046 3-(4-Methoxyphenoxy)propanol CAS No. 118943-21-8

3-(4-Methoxyphenoxy)propanol

Cat. No.: B052046
CAS No.: 118943-21-8
M. Wt: 182.22 g/mol
InChI Key: WMPCMSDCGYUKGU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)propanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanol chain. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)propanol typically involves the reaction of 4-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(4-Methoxyphenoxy)propanoic acid.

    Reduction: Formation of 3-(4-Methoxyphenoxy)propan-1-ol.

    Substitution: Formation of various substituted phenoxypropanol derivatives.

Scientific Research Applications

3-(4-Methoxyphenoxy)propanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)propanol involves its interaction with specific molecular targets. The methoxy group and phenoxy ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on the functional groups it interacts with .

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-1-propanol
  • 3-Phenyl-1-propanol
  • 3-(Methylthio)-1-propanol
  • 3,3-Diethoxy-1-propanol
  • 3-(4-Hydroxyphenyl)-1-propanol

Comparison: 3-(4-Methoxyphenoxy)propanol is unique due to the presence of both a methoxy group and a phenoxy ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-(4-methoxyphenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPCMSDCGYUKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307324
Record name 3-(4-Methoxyphenoxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118943-21-8
Record name 3-(4-Methoxyphenoxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-methoxyphenol (1.24 g) and 3-bromopropanol (1.18 ml) in DMSO (15 ml) was added in one portion powdered sodium hydroxide (1.12 g). The mixture was stirred for 0.75 h then poured into 2N hydrochloric acid (100 ml) and extracted with ethyl acetate (100 ml). The organic phase was washed with water (100 ml), dried and concentrated to give the title compound (1.785 g) as a pale brown solid, m.p. 56°-60°.
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1.24 g
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1.18 mL
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1.12 g
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15 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(4-methoxyphenoxy)propanol in the synthesis of mevashuntin?

A1: this compound serves as a crucial starting material in the total synthesis of (±)-mevashuntin as described in the research paper "Total synthesis of mevashuntin." [] The researchers employed this compound as a key building block in their 11-step synthetic route. This strategy highlights the importance of this compound in accessing the complex structure of mevashuntin.

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